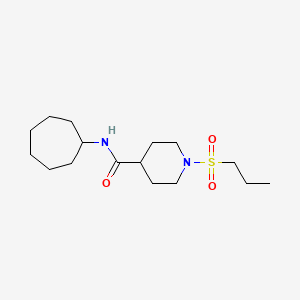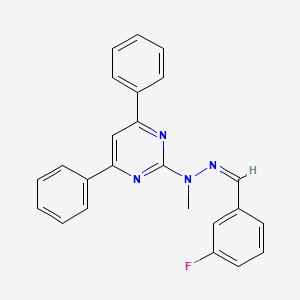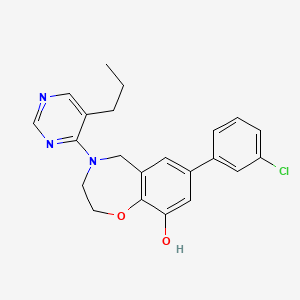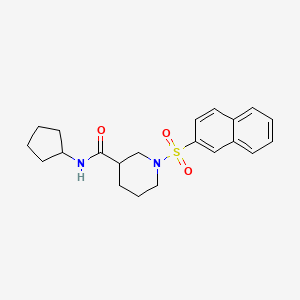![molecular formula C16H15NO2 B5299117 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one, also known as HPPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HPPH belongs to the class of chalcones, which are organic compounds that exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of cell survival and proliferation. This compound also induces apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade. Furthermore, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and oxidative stress-related diseases.
Biochemical and physiological effects:
This compound exhibits a wide range of biochemical and physiological effects such as inhibition of COX-2 and MMPs, induction of apoptosis, and inhibition of ROS and pro-inflammatory cytokines. These effects make this compound a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its high purity and stability, which ensures reproducibility of results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. One of the potential areas of research is the development of this compound-based drug delivery systems, which can improve the bioavailability and pharmacokinetics of this compound. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of this compound analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits a wide range of biological activities such as anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action involves the inhibition of various enzymes and induction of apoptosis in cancer cells. This compound has potential applications in the treatment of various diseases and is a promising candidate for future research.
Synthesis Methods
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one can be synthesized by the condensation reaction between 4-hydroxyacetophenone and aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. This compound induces cell death in cancer cells by inhibiting the activity of enzymes involved in cell survival and proliferation. In addition, this compound has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(17-14-7-9-15(18)10-8-14)11-16(19)13-5-3-2-4-6-13/h2-11,17-18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUAPGPGSOLTSC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)

![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5299069.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5299097.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B5299101.png)
![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)
![4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B5299116.png)

